4-Chloro-6-methyl-1H-indole
Overview
Description
4-Chloro-6-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are commonly used in the synthesis of various drugs and bioactive molecules . The compound this compound features a chlorine atom at the fourth position and a methyl group at the sixth position on the indole ring, which can influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
4-Chloro-6-methyl-1H-indole, like many indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found to bind with high affinity to these targets, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to inhibit the influenza A virus , suggesting that they may interfere with viral replication pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the effects could be diverse, ranging from antiviral effects to anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chloroaniline with methyl isocyanide in the presence of a base can lead to the formation of this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, where a suitable halogenated precursor is coupled with a methyl-substituted indole derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the nitrogen atom.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole-2,3-diones or reduction to form indoline derivatives.
Nucleophilic Substitution: The chlorine atom at the fourth position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under controlled temperature conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products Formed
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: Products include indole-2,3-diones.
Reduction: Products include indoline derivatives.
Scientific Research Applications
4-Chloro-6-methyl-1H-indole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-indole: Lacks the methyl group at the sixth position, which can affect its reactivity and biological activity.
6-Methyl-1H-indole:
4-Bromo-6-methyl-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and interactions.
Uniqueness
4-Chloro-6-methyl-1H-indole is unique due to the presence of both chlorine and methyl substituents, which can enhance its reactivity and biological activity compared to other indole derivatives . This combination of substituents can make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-chloro-6-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKCEPCPTRIIFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646492 | |
Record name | 4-Chloro-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-78-8 | |
Record name | 4-Chloro-6-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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